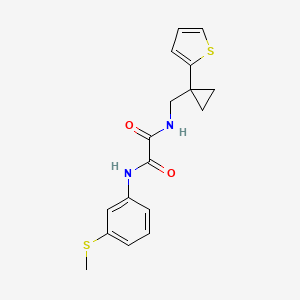

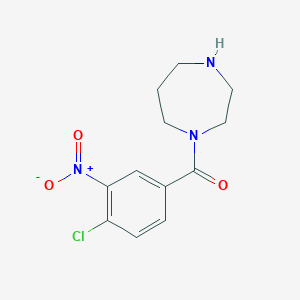

1-(Butylsulfonyl)-4-(((4-fluorobenzyl)oxy)methyl)piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While I don’t have specific information on the synthesis of this exact compound, it’s likely that it could be synthesized through a series of steps involving nucleophilic substitution reactions, given the presence of the ether and sulfonyl groups .Molecular Structure Analysis

The molecule contains a piperidine ring, which is a six-membered ring with one nitrogen atom. Piperidine rings are common in many biological molecules and drugs. The fluorobenzyl group is a benzene ring with a fluorine atom and a methyl group attached, which could contribute to the overall polarity of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the functional groups present. For example, the presence of the fluorobenzyl group could increase the compound’s overall polarity .Scientific Research Applications

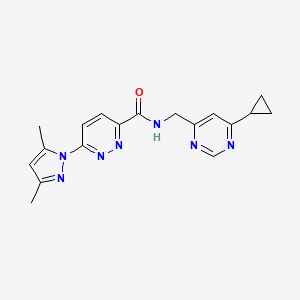

Cyclin-Dependent Kinase Inhibitors

Beta-Piperidinoethylsulfides, related to the query compound, have been utilized in the synthesis of cyclin-dependent kinase (CDK2) inhibitors. A study demonstrated the oxidation of these sulfides to create potent CDK2 inhibitors, showcasing the compound's potential in cancer therapy and cell cycle regulation (Griffin et al., 2006).

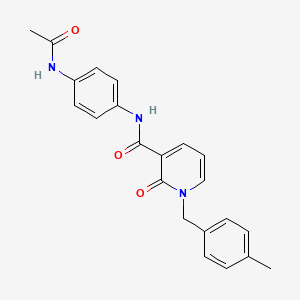

Carbohydrate Chemistry

The synthesis and application of a 2-[(4-Fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group, for protecting hydroxyl groups in carbohydrate synthesis, illustrates the compound's utility in complex organic synthesis. This methodology aids in the efficient synthesis of glycosyl donors, highlighting the compound's role in advancing synthetic carbohydrate chemistry (Spjut et al., 2010).

Antimicrobial and Antifungal Activities

Sulfone derivatives containing 1,3,4-oxadiazole moieties have demonstrated good antibacterial activities against rice bacterial leaf blight. This research highlights the potential agricultural applications of sulfone derivatives in combating plant diseases and improving crop resistance (Li Shi et al., 2015).

Anticancer Agents

The synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, evaluated as anticancer agents, underscores the compound's potential in therapeutic applications. These derivatives exhibit significant anticancer activities, offering insights into novel treatment avenues (Rehman et al., 2018).

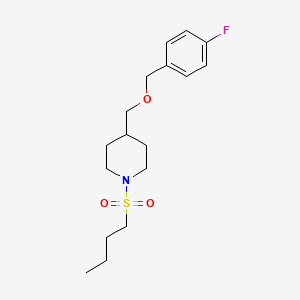

Corrosion Inhibition

Piperidine derivatives have been studied for their corrosion inhibition properties on iron, indicating the compound's utility in industrial applications to protect metals from corrosion. This research combines quantum chemical and molecular dynamic simulation studies, providing a theoretical basis for the practical application of piperidine derivatives in corrosion protection (Kaya et al., 2016).

properties

IUPAC Name |

1-butylsulfonyl-4-[(4-fluorophenyl)methoxymethyl]piperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26FNO3S/c1-2-3-12-23(20,21)19-10-8-16(9-11-19)14-22-13-15-4-6-17(18)7-5-15/h4-7,16H,2-3,8-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOVSYRJNHPXGIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)N1CCC(CC1)COCC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Butylsulfonyl)-4-(((4-fluorobenzyl)oxy)methyl)piperidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2995342.png)

![4-fluoro-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2995344.png)

![[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-(2-methylsulfanylphenyl)methanone](/img/structure/B2995345.png)

![7-ethyl-3,9-dimethyl-1-propan-2-yl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2995348.png)

![1-(2-(4-Methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carbonyl)piperidine-4-carboxamide](/img/structure/B2995350.png)

![N,N-dimethyl-4-[(4-methylphenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinamine](/img/structure/B2995355.png)

![Methyl 6-formyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylate](/img/structure/B2995356.png)

![1-allyl-4-(1-(2-(4-(sec-butyl)phenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2995359.png)